molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B2785759
CAS No.: 2411271-21-9
M. Wt: 198.2
InChI Key: BZFKHPWXOXGGCH-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridazine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide .

Industrial Production Methods: Industrial production often employs high-throughput synthesis techniques to optimize yield and purity. This may involve automated synthesis platforms and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various pharmacological applications compared to its analogs .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
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